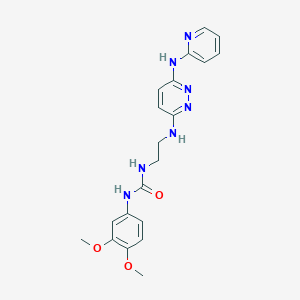

1-(3,4-Dimethoxyphenyl)-3-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)urea

Description

1-(3,4-Dimethoxyphenyl)-3-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)urea is a synthetic small molecule characterized by a urea backbone substituted with a 3,4-dimethoxyphenyl group and a pyridazine-pyridine hybrid moiety. The compound’s structure integrates aromatic methoxy groups and nitrogen-rich heterocycles, which are common pharmacophores in receptor-targeted therapeutics.

Propriétés

IUPAC Name |

1-(3,4-dimethoxyphenyl)-3-[2-[[6-(pyridin-2-ylamino)pyridazin-3-yl]amino]ethyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N7O3/c1-29-15-7-6-14(13-16(15)30-2)24-20(28)23-12-11-22-18-8-9-19(27-26-18)25-17-5-3-4-10-21-17/h3-10,13H,11-12H2,1-2H3,(H,22,26)(H,21,25,27)(H2,23,24,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DONCLDAOUSCJQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)NCCNC2=NN=C(C=C2)NC3=CC=CC=N3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

1-(3,4-Dimethoxyphenyl)-3-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)urea is a compound that has garnered interest for its potential biological activities, particularly in the fields of cancer treatment and anti-inflammatory responses. This article explores its biological activity, synthesizing findings from various studies and highlighting key data.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- A dimethoxyphenyl group, which is known for enhancing lipophilicity and biological activity.

- A pyridin-2-ylamino moiety that contributes to its interaction with biological targets.

- A pyridazin-3-yl framework that may provide additional binding interactions.

Research indicates that this compound may function as a kinase inhibitor , specifically targeting pathways involved in cell proliferation and survival. The presence of the pyridinyl and pyridazinyl groups suggests potential interactions with various protein kinases, which are critical in cancer biology.

Anticancer Activity

Several studies have evaluated the anticancer properties of similar urea derivatives. For instance, a series of pyridine derivatives demonstrated significant antiproliferative effects against various cancer cell lines, including:

- TK-10 (renal cancer)

- HT-29 (colon cancer)

Inhibition assays showed IC50 values in the low micromolar range, indicating potent activity against these cell lines. The structural similarity to 1-(3,4-Dimethoxyphenyl)-3-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)urea suggests it may exhibit comparable efficacy.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Pyridine Derivative A | TK-10 | 1.5 |

| Pyridine Derivative B | HT-29 | 2.0 |

| 1-(3,4-Dimethoxyphenyl)-3-(2-(6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)urea | TBD | TBD |

Anti-inflammatory Activity

The compound's potential anti-inflammatory properties have been explored through its effect on pro-inflammatory cytokines. In vitro studies have shown that similar compounds can reduce levels of TNF-alpha and IL-6 in activated macrophages, suggesting a mechanism through which inflammation can be modulated.

Case Studies

-

In Vivo Study on Tumor Growth Inhibition

- A study conducted on mice bearing xenograft tumors demonstrated that administration of related urea derivatives resulted in significant tumor size reduction compared to control groups. The study indicated a dose-dependent response, supporting further investigation into dosing regimens for clinical applications.

-

Mechanistic Insights from Molecular Docking Studies

- Molecular docking simulations revealed that 1-(3,4-Dimethoxyphenyl)-3-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)urea binds effectively to ATP-binding sites of several kinases. This binding affinity correlates with observed biological activity and provides a rationale for its therapeutic potential.

Comparaison Avec Des Composés Similaires

Research Findings and Gaps

- Binding Affinity: No direct data exist for the target compound, but molecular docking studies with analogous urea derivatives (e.g., PD173074) indicate that the pyridazine-pyridine moiety could enhance ATP-binding pocket interactions in kinases .

- Synthetic Accessibility : The compound’s synthesis likely involves multi-step coupling of pyridazine and pyridine precursors, similar to GW441756 (), but scalability challenges remain unaddressed.

- Toxicity : Methoxy groups are generally metabolically stable, but the pyridine ring may pose hepatotoxicity risks, as seen in gefitinib analogs ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.